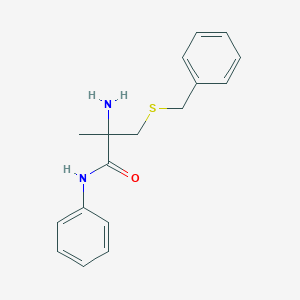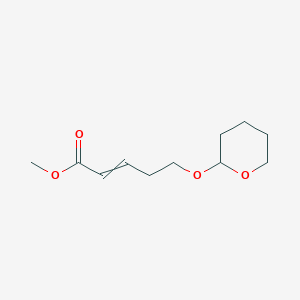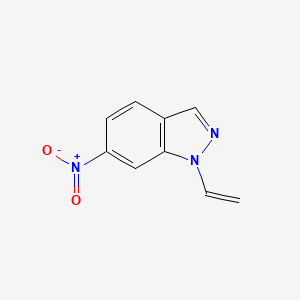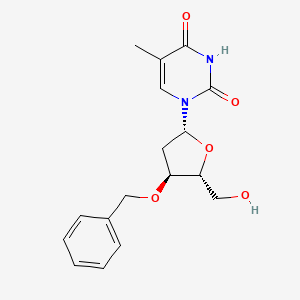
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane is a chemical compound with the molecular formula C35H43P and a molecular weight of 494.69 g/mol . This compound is known for its unique structure, which includes a dodecyl group attached to a cyclopentadienylidene ring and a triphenylphosphane moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of (2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of a dodecyl-substituted cyclopentadiene with triphenylphosphane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and properties of the metal center, leading to various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
(2-Dodecylcyclopenta-2,4-dien-1-ylidene)(triphenyl)-lambda~5~-phosphane can be compared with other similar compounds such as:
(2-Bromofluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane: This compound has a similar structure but with a bromofluorenylidene group instead of a dodecylcyclopentadienylidene group.
Phosphorane,2,4-cyclopentadien-1-ylidenetriphenyl: This compound has a cyclopentadienylidene group without the dodecyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
63003-21-4 |
|---|---|
Molekularformel |
C35H43P |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
(2-dodecylcyclopenta-2,4-dien-1-ylidene)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C35H43P/c1-2-3-4-5-6-7-8-9-10-14-22-31-23-21-30-35(31)36(32-24-15-11-16-25-32,33-26-17-12-18-27-33)34-28-19-13-20-29-34/h11-13,15-21,23-30H,2-10,14,22H2,1H3 |
InChI-Schlüssel |
XXLNMNCYTNDQPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)

![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)


![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)


![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)
![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
